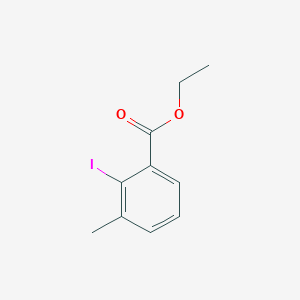

Ethyl 2-iodo-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFNDYMQSUFKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-iodo-3-methylbenzoate

Topic: Synthesis of Ethyl 2-iodo-3-methylbenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) is a high-value scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-couplings to generate poly-substituted benzoate derivatives.[1] Its synthesis presents a specific regiochemical challenge: the steric crowding at the 2-position, flanked by a carboxyl group (C1) and a methyl group (C3).

This guide delineates a robust, field-proven synthetic pathway. Unlike generic protocols, this workflow prioritizes the "Acid First, Ester Second" strategy to ensure high purity of the iodo-intermediate prior to the sterically demanding esterification step.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3-trisubstituted benzene ring. Direct iodination of ethyl 3-methylbenzoate is chemically inefficient due to poor regioselectivity (directing effects favor the 6-position or mixtures).

The most authoritative route relies on the Sandmeyer Reaction of the corresponding anthranilic acid derivative, followed by esterification.

Strategic Choice:

-

Route A (Recommended): Iodination of the free acid, followed by esterification.

-

Advantage: The intermediate 2-iodo-3-methylbenzoic acid is a solid (MP 150–153°C) that can be purified via acid-base extraction, removing tarry side products common in diazo reactions.

-

-

Route B (Alternative): Iodination of the ester.

-

Risk: Purification of the resulting oil requires chromatography, which is less scalable than crystallization.

-

Figure 1: Retrosynthetic logic prioritizing intermediate purification.

Part 2: Phase 1 — The Sandmeyer Transformation

Objective: Conversion of 2-amino-3-methylbenzoic acid to 2-iodo-3-methylbenzoic acid.

1. The Challenge

The 3-methyl group exerts an "ortho-effect," accelerating the decomposition of the diazonium salt if the temperature is not strictly controlled. Furthermore, the iodine substitution is exothermic and can lead to iodine liberation (purple fumes), reducing yield.

2. Protocol

Reagents:

-

2-Amino-3-methylbenzoic acid (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Potassium Iodide (KI, 2.5 eq)

-

Sulfuric Acid (H₂SO₄, 2.5 M aq) or HCl (conc.)

Step-by-Step Workflow:

-

Diazotization: Suspend the amino acid in dilute H₂SO₄. Cool the slurry to 0–5°C using an ice/salt bath.

-

Activation: Dropwise add aqueous NaNO₂. The solution should turn clear as the diazonium salt forms. Critical: Maintain T < 5°C to prevent phenol formation (hydrolysis).

-

Iodination: Dissolve KI in water (1:1 w/v). Add this solution slowly to the cold diazonium mixture.

-

Observation: Vigorous evolution of nitrogen gas (

) and formation of a dark oil/solid.

-

-

Thermal Finish: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazo intermediate.

-

Workup (The Self-Validating Step):

-

Treat with saturated Sodium Thiosulfate (

) to quench excess iodine (color changes from dark purple to yellow/tan). -

Purification: Dissolve the crude solid in 1M NaOH (converts to soluble carboxylate). Filter off any insoluble impurities. Re-acidify the filtrate with HCl to precipitate pure 2-iodo-3-methylbenzoic acid.

-

Data Checkpoint:

-

Yield Expectation: 75–85%

-

Physical State: Off-white to tan solid.

Part 3: Phase 2 — Sterically Hindered Esterification

Objective: Conversion of the acid to the ethyl ester.

1. The Challenge

Standard Fisher esterification (refluxing in EtOH with catalytic

2. Recommended Protocol: The Acid Chloride Method

This method activates the carboxyl group into a highly reactive species, overcoming the steric barrier.

Reagents:

-

2-Iodo-3-methylbenzoic acid (Intermediate)[6]

-

Thionyl Chloride (

, 1.5 eq) or Oxalyl Chloride -

Ethanol (anhydrous, excess)

-

Catalytic DMF (1-2 drops)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a drying tube (CaCl₂), suspend the acid in dry toluene or DCM (optional, can be neat).

-

Chlorination: Add

and catalytic DMF. Heat to reflux (approx. 75–80°C) for 2 hours.-

Endpoint: Gas evolution (

,

-

-

Evaporation: Remove excess

under vacuum. Crucial: This prevents the formation of diethyl sulfite later. -

Esterification: Dissolve the residue (crude acid chloride) in anhydrous Ethanol. Add a base scavenger (e.g., Triethylamine or Pyridine, 1.2 eq) if acid sensitivity is a concern, though typically not necessary for this scaffold. Reflux for 1 hour.

-

Isolation: Evaporate ethanol. Partition residue between Ethyl Acetate and dilute

(removes unreacted acid). Dry organic layer (

Data Checkpoint:

-

Physical State: Pale yellow oil or low-melting solid.

-

Purity: >98% by HPLC/NMR.

Figure 2: Process workflow from starting material to final ester.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Feature | Expected Value/Observation |

| 1H NMR (CDCl₃) | Aromatic Region | Three protons (ABC system or dd/t). Look for the deshielded doublet at ~7.6-7.8 ppm (H6, ortho to ester). |

| Methyl Group | Singlet at ~2.4–2.5 ppm (Ar-CH₃). | |

| Ethyl Group | Quartet (~4.4 ppm) and Triplet (~1.4 ppm). | |

| IR Spectroscopy | Carbonyl (C=O) | Strong band at ~1720–1730 cm⁻¹ (Ester). |

| Physical | Melting Point | Intermediate Acid: 150–153°C [1].[5][6][12] |

Part 5: Process Safety & Hazards

-

Diazo Intermediates: Although not isolated, diazonium salts are potentially explosive if allowed to dry. Keep the reaction wet and controlled.

-

Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform all transfers in a fume hood.

-

Iodine Waste: The aqueous waste from the Sandmeyer reaction contains iodine/iodide. Treat with thiosulfate before disposal to prevent pipe corrosion and toxic fumes.

References

-

Organic Syntheses. (1927). m-Iodobenzoic Acid (General Sandmeyer Protocol). Org. Synth. 7, 56. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2021). 2-Amino-3-methylbenzoic acid Thermochemical Data. Retrieved from [Link][13]

Sources

- 1. ethyl 2-iodo-3-oxobutanoate | CAS#:104690-31-5 | Chemsrc [chemsrc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Iodo-3-methylbenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 2-Iodo-3-methylbenzoic acid 97 108078-14-4 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 852050-86-3,Ethyl 2-Iodo-3-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 11. US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 12. 2-IODO-3-METHYLBENZOIC ACID | 108078-14-4 [chemicalbook.com]

- 13. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 2-iodo-3-methylbenzoate: Properties, Synthesis, and Synthetic Utility

Prepared by: Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2-iodo-3-methylbenzoate, with CAS Number 852050-86-3, is a polysubstituted aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an ortho-iodinated and meta-methylated ethyl benzoate core, presents a unique combination of reactive sites. The presence of the iodine atom, an excellent leaving group, makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents. The ester functionality provides a handle for further transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of Ethyl 2-iodo-3-methylbenzoate, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Chemical and Physical Properties

Ethyl 2-iodo-3-methylbenzoate is typically supplied as a yellow to colorless oil.[1] A summary of its fundamental properties is provided in the table below. Understanding these properties is the first step in its effective application in experimental workflows.

| Property | Value | Source |

| CAS Number | 852050-86-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][2] |

| Molecular Weight | 290.10 g/mol | [1][2] |

| Physical State | Liquid / Yellow to colorless oil | [1] |

| Storage | Store sealed in a dry place at room temperature (20 to 22 °C) | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of Ethyl 2-iodo-3-methylbenzoate is not commonly detailed in standard literature, but a reliable route can be devised from commercially available precursors, leveraging well-established methodologies. A logical and field-proven approach is the Sandmeyer-type diazotization-iodination of the corresponding aniline, Ethyl 2-amino-3-methylbenzoate. This method is analogous to the industrial production of similar iodo-aromatics.[3]

The rationale for this choice is the high efficiency and functional group tolerance of the Sandmeyer reaction. The amino group is an excellent precursor for installing a halide via a diazonium salt intermediate.

Experimental Protocol: Synthesis via Diazotization-Iodination

Step 1: Diazotization of Ethyl 2-amino-3-methylbenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Wash the combined organic layers with a 10% sodium sulfite solution to remove any residual iodine, followed by a saturated sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 2-iodo-3-methylbenzoate.

The following diagram outlines the logical flow of this synthetic workflow.

Caption: Synthetic workflow for Ethyl 2-iodo-3-methylbenzoate.

Spectroscopic Characterization

Authenticating the structure of Ethyl 2-iodo-3-methylbenzoate is paramount. Below is a summary of the expected spectral data based on its molecular structure and analogies to similar compounds.[4][5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-). Aromatic Protons: Three protons in the aromatic region (~7.0-7.8 ppm), likely exhibiting complex splitting patterns due to their relative positions. Methyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃). |

| ¹³C NMR | Ester Group: Carbonyl carbon (~165-170 ppm), -OCH₂- carbon (~60-65 ppm), and -CH₃ carbon (~14 ppm). Aromatic Carbons: Six distinct signals in the aromatic region (~125-145 ppm), with the carbon bearing the iodine atom (C-I) appearing at a higher field (~90-100 ppm) due to the heavy atom effect. Methyl Carbon: Ar-CH₃ carbon signal around 20-25 ppm. |

| IR Spectroscopy | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O stretches around 1100-1300 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretches in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 290. A characteristic fragmentation pattern would involve the loss of the ethoxy group (-OC₂H₅, M-45) and the carbonyl group (-CO, M-28). |

Chemical Reactivity and Applications in Drug Development

The synthetic value of Ethyl 2-iodo-3-methylbenzoate lies in its capacity to undergo a variety of transformations, primarily centered around the C-I bond. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides.

Key Reactions and Mechanistic Considerations:

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent. This is a cornerstone of modern drug discovery for constructing biaryl scaffolds. The choice of palladium catalyst, ligand, and base is critical and must be optimized for this specific sterically hindered substrate.

-

Sonogashira Coupling: Enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This is a powerful method for synthesizing aryl alkynes, which are important pharmacophores.

-

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene. It provides a direct route to stilbene and cinnamate derivatives.

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. This reaction is invaluable for synthesizing aniline derivatives, which are prevalent in many pharmaceutical agents.

-

Grignard Reaction: The aryl iodide can be converted into a Grignard reagent by reacting with magnesium metal.[8][9] This organometallic intermediate can then react with various electrophiles to form new C-C bonds.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a frequent application for this class of compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[1]

This technical guide provides a foundational understanding of Ethyl 2-iodo-3-methylbenzoate, equipping researchers with the necessary knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate. Retrieved February 5, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved February 5, 2026, from [Link]

-

SIELC Technologies. (n.d.). Ethyl 2-methylbenzoate. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

StackExchange. (2025). Grignard + iodoform reaction sequence. Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-iodo-3-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl m-toluate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetyl 2-iodo-3-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 852050-86-3|Ethyl 2-iodo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 4. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]

Technical Guide: Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3)

A Strategic Building Block for Sterically Congested Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) represents a specialized class of halogenated aromatic esters utilized primarily as a high-value intermediate in the synthesis of polycyclic heterocycles and biaryl scaffolds.[1][2] Distinguished by the ortho-positioning of a reactive iodine atom relative to an ester group, and flanked by a sterically demanding methyl group at the C3 position, this molecule serves as a "spring-loaded" electrophile.

For drug development professionals, its utility lies in its dual reactivity: the iodine atom facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the adjacent ester provides a handle for subsequent cyclization or nucleophilic attack. This guide details the handling, synthesis, and catalytic applications of this compound, emphasizing its role in constructing isocoumarin and isoquinoline pharmacophores.

Chemical Profile & Physical Properties[3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 852050-86-3 |

| IUPAC Name | Ethyl 2-iodo-3-methylbenzoate |

| Molecular Formula | C₁₀H₁₁IO₂ |

| Molecular Weight | 290.10 g/mol |

| Appearance | Clear, colorless to pale yellow oil |

| Boiling Point | ~323 °C (Predicted/Derivative-based) |

| Solubility | Soluble in CH₂Cl₂, DMSO, EtOAc; Insoluble in water |

| Key Functional Groups | Aryl Iodide (C-I), Ethyl Ester (-COOEt), Methyl (-CH₃) |

Synthetic Routes & Production Logic

The synthesis of Ethyl 2-iodo-3-methylbenzoate is non-trivial due to the directing effects required to place the iodine atom between the ester and the methyl group. The most robust route involves the iodination of the parent acid followed by esterification.

The "Sandwich" Iodination Challenge

Direct iodination of ethyl 3-methylbenzoate often yields a mixture of isomers (mainly the 6-iodo or 4-iodo products) due to the directing effects of the existing substituents. Therefore, the preferred industrial route utilizes a directed lithiation or a diazotization strategy starting from the aniline derivative.

Validated Synthetic Pathway

-

Precursor Selection: Start with 2-amino-3-methylbenzoic acid .

-

Sandmeyer Reaction: Diazotization using NaNO₂/HCl followed by quenching with KI introduces the iodine at the C2 position with high regioselectivity.

-

Esterification: Fischer esterification of the resulting 2-iodo-3-methylbenzoic acid with ethanol and catalytic H₂SO₄.

Core Application: Heterocycle Construction

The primary value of CAS 852050-86-3 in drug discovery is its ability to form bicyclic systems. The ortho-relationship between the iodide and the ester allows for a "couple-then-cyclize" strategy.

Protocol A: Isocoumarin Synthesis via Sonogashira Coupling

This protocol describes the synthesis of 3-substituted isocoumarins, a scaffold found in various serine protease inhibitors and antifungal agents.

Mechanism:

-

Sonogashira Coupling: The C2-iodide reacts with a terminal alkyne.

-

Electrophilic Cyclization: The pendant alkyne is activated (often by the same catalyst or an additive like I₂ or AgOTf), prompting the carbonyl oxygen of the ester to attack the alkyne, releasing the ethyl group (transesterification/lactonization).

Step-by-Step Protocol:

-

Reagents:

-

Ethyl 2-iodo-3-methylbenzoate (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

CuI (2 mol%)

-

Triethylamine (3.0 equiv) in DMF.

-

-

Coupling: Stir at room temperature under N₂ for 4–6 hours. Monitor by TLC (formation of the internal alkyne intermediate).

-

Cyclization: If spontaneous cyclization does not occur, add I₂ (1.5 equiv) in CH₂Cl₂ to induce iodocyclization, yielding the 4-iodo-isocoumarin derivative, or heat to 80°C with catalytic Ag₂CO₃.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

The C3-methyl group exerts steric pressure on the C2-iodide. While this makes oxidative addition slower than in unhindered systems, it prevents homocoupling and enhances the stability of the resulting biaryl axis—a critical feature for atropisomer-selective synthesis .

Representative Conditions:

-

Catalyst: Pd₂(dba)₃ with SPhos or XPhos (Buchwald ligands are essential here to overcome the steric hindrance of the adjacent methyl group).

-

Base: K₃PO₄ (anhydrous).

-

Solvent: Toluene/Water (10:1) at 100°C.

Handling, Stability, and Safety (E-E-A-T)

-

Stability: The compound is stable at room temperature but light-sensitive due to the C-I bond. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation and discoloration.

-

Safety Profile:

-

Skin/Eye Irritant: Like most alkyl benzoates and aryl halides, it acts as a contact irritant.

-

Sensitization: Potential skin sensitizer.[3]

-

PPE: Nitrile gloves and safety goggles are mandatory. All reactions involving palladium catalysis and volatile solvents (DMF, TEA) must be performed in a fume hood.

-

References

-

Hoffman Fine Chemicals. (n.d.). Ethyl 2-iodo-3-methylbenzoate Product Specifications. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl 2-Iodo-3-methylbenzoate CAS 852050-86-3 Data Sheet. Retrieved from

-

ChemicalBook. (2025).[4] Synthesis and Properties of 2-Iodo-3-methylbenzoic acid derivatives. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl 2-iodo-3-methylbutanoate and related Benzoates. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling of Sterically Hindered Aryl Halides. Retrieved from

Sources

Technical Guide: Physical Properties & Synthetic Utility of Ethyl 2-iodo-3-methylbenzoate

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS: 852050-86-3) represents a critical scaffold in medicinal chemistry, particularly in the design of biaryl pharmacophores via palladium-catalyzed cross-coupling. As a trisubstituted benzene derivative, it possesses a unique steric profile due to the ortho-disposition of the iodine atom and the methyl group relative to the ester functionality. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity patterns, designed to support researchers in optimizing lead generation workflows.

Part 1: Molecular Identity & Physicochemical Profile

The physical behavior of Ethyl 2-iodo-3-methylbenzoate is governed by its lipophilic nature and the significant steric crowding around the carbonyl center. Unlike simple benzoates, the 2-iodo and 3-methyl substituents create a "molecular cleft" that influences both solubility and reagent accessibility.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| CAS Number | 852050-86-3 | [BLD Pharm, 2025] |

| Molecular Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.10 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Typically appears as a yellow to colorless oil.[1][2] |

| Density | ~1.55 - 1.65 g/cm³ (Predicted) | High density attributed to the heavy iodine atom. |

| Boiling Point | ~170-175°C at 23 mmHg (Predicted) | Extrapolated from Ethyl 2-iodobenzoate (165°C/23mmHg). |

| LogP (Predicted) | 3.6 ± 0.4 | Highly lipophilic; requires non-polar solvents for extraction. |

| Solubility | DCM, EtOAc, DMSO, THF | Insoluble in water. |

| Flash Point | >113°C (Predicted) |

Expert Insight: The presence of the iodine atom significantly increases the density relative to non-halogenated benzoates. When performing liquid-liquid extractions (e.g., DCM/Water), this compound will reside in the bottom organic layer, a crucial detail for automated phase separation protocols.

Part 2: Synthetic Accessibility & Purity Profiling

Reliable access to high-purity Ethyl 2-iodo-3-methylbenzoate is best achieved via Fisher Esterification. While acid chloride routes exist, the acid-catalyzed esterification is more atom-economical and scalable for this specific substrate.

Protocol: Acid-Catalyzed Esterification (Fisher Method)

Objective: Synthesis of Ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid.

Reagents:

-

2-iodo-3-methylbenzoic acid (1.0 equiv)[3]

-

Ethanol (Absolute, excess as solvent)

-

Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to exclude moisture.

-

Dissolution: Charge the flask with 2-iodo-3-methylbenzoic acid and Ethanol (0.5 M concentration relative to acid).

-

Activation: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting acid (polar, low R_f) should disappear, replaced by the less polar ester (high R_f).

-

-

Workup: Cool to room temperature. Concentrate the ethanol under reduced pressure (Rotavap).

-

Neutralization: Dissolve the residue in Ethyl Acetate. Wash cautiously with saturated NaHCO₃ to neutralize residual acid. Note: CO₂ evolution will occur.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Final Polish: If the oil is colored, pass through a short pad of silica gel eluting with 5% EtOAc/Hexane.

Diagram 1: Synthesis Workflow Logic

The following diagram illustrates the critical decision points and purification logic for this protocol.

Caption: Logical flow for the Fisher Esterification of 2-iodo-3-methylbenzoic acid, highlighting the critical TLC checkpoint.

Part 3: Reactivity & Structural Implications

The "Ortho Effect" and Steric Crowding

The 2-iodo-3-methyl substitution pattern creates a highly congested environment around the ester carbonyl.

-

Hydrolysis Resistance: Saponification (conversion back to acid) requires harsher conditions (e.g., LiOH/THF/Water at reflux) compared to unsubstituted benzoates due to the steric blockade of the nucleophilic attack trajectory.

-

Cross-Coupling Selectivity: In Pd-catalyzed reactions, the iodine is the primary reactive site. However, the adjacent 3-methyl group can retard the rate of oxidative addition or transmetallation.

-

Recommendation: Use sterically demanding, electron-rich ligands (e.g., S-Phos, X-Phos) or Buchwald precatalysts to overcome this hindrance during Suzuki-Miyaura couplings.

-

Stability & Storage

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, leading to liberation of iodine (purple discoloration). Store in amber vials.

-

Moisture: While esters are generally stable, long-term exposure to moisture can lead to slow hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Applications in Drug Discovery

This compound serves as a "bifunctional pivot." The iodine allows for carbon-carbon bond formation (arylation), while the ester serves as a masked carboxylic acid, aldehyde, or alcohol.

Diagram 2: Divergent Chemical Space

This diagram visualizes how this specific intermediate allows access to diverse chemical space in drug development.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aryl iodide and ethyl ester motifs.

References

-

PubChem. (2025).[3][4] Compound Summary: Methyl 2-iodobenzoate (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2025). General Procedures for Esterification of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-iodo-3-methylbutanoate | C7H13IO2 | CID 57436974 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodo-3-methylbenzoate: Starting Materials and Strategic Pathways

This guide provides a comprehensive technical overview for the synthesis of Ethyl 2-iodo-3-methylbenzoate, a key intermediate in pharmaceutical and materials science research. We will dissect the primary synthetic strategies, focusing on the critical selection of starting materials and the underlying chemical principles that govern each pathway. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of robust and efficient synthetic routes.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of Ethyl 2-iodo-3-methylbenzoate primarily revolves around two core strategies: the regioselective Sandmeyer reaction pathway and the more direct, but less controlled, electrophilic iodination pathway. The choice between these routes is dictated by considerations of purity, yield, scalability, and the availability of starting materials.

-

The Sandmeyer Reaction Pathway: This is a multi-step but highly reliable method that ensures the iodine atom is introduced at the desired C2 position with exceptional regiocontrol. It begins with a precursor molecule, 2-amino-3-methylbenzoic acid, where the amino group's position dictates the final location of the iodine.

-

The Direct Iodination Pathway: This approach is more atom-economical, starting from the readily available 3-methylbenzoic acid (m-toluic acid). However, it is often plagued by the formation of multiple structural isomers, which necessitates challenging purification steps.

This guide will detail both methodologies, with a primary focus on the Sandmeyer route due to its superior control and reliability in producing the target compound with high purity.

The Sandmeyer Reaction: A Regioselective Gold Standard

The Sandmeyer reaction provides an elegant and precise method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. This pathway is the preferred method for synthesizing 2-iodo-3-methylbenzoic acid, the direct precursor to the final ester product.

Core Principle & Rationale

Workflow for the Sandmeyer Pathway

The synthesis is logically divided into two main stages: the formation of the iodinated carboxylic acid intermediate, followed by its esterification.

Sources

Structure of Ethyl 2-iodo-3-methylbenzoate

An In-depth Technical Guide to Ethyl 2-iodo-3-methylbenzoate

Introduction

Ethyl 2-iodo-3-methylbenzoate is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. As a substituted aromatic compound, it features a unique arrangement of functional groups—an ethyl ester, an iodine atom, and a methyl group—that makes it a valuable building block for the synthesis of complex molecular architectures. The ortho-positioning of the bulky iodo substituent relative to the ester creates significant steric influence, while the iodine itself serves as a versatile functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive technical overview of the structure, synthesis, characterization, and reactivity of Ethyl 2-iodo-3-methylbenzoate, designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of Ethyl 2-iodo-3-methylbenzoate, with the chemical formula C₁₀H₁₁IO₂, is defined by a benzene ring substituted at positions 1, 2, and 3.[1][2] The ethyl carboxylate group at C1, the iodine atom at C2, and the methyl group at C3 create a sterically hindered environment around the ester functionality. This arrangement is critical as it influences the molecule's conformational preferences and its reactivity in subsequent synthetic transformations.

Sources

Strategic Sourcing and Synthetic Utility of Ethyl 2-iodo-3-methylbenzoate

Executive Summary & Chemical Profile[1]

Ethyl 2-iodo-3-methylbenzoate (CAS: 852050-86-3) is a specialized halogenated ester intermediate used primarily in medicinal chemistry and agrochemical synthesis. Its structural value lies in the ortho-positioned iodine atom , which serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the adjacent methyl group introduces steric hindrance that can influence regioselectivity and metabolic stability in downstream pharmacophores.

This guide addresses the "Make vs. Buy" decision matrix for this compound, providing verified sourcing intelligence and a robust synthetic contingency plan for internal production.

Technical Specifications

| Parameter | Specification |

| IUPAC Name | Ethyl 2-iodo-3-methylbenzoate |

| CAS Number | 852050-86-3 |

| Molecular Formula | C₁₀H₁₁IO₂ |

| Molecular Weight | 290.10 g/mol |

| Physical State | Pale yellow oil to low-melting solid |

| Key Impurities | Ethyl 3-methylbenzoate (de-iodinated), 2-iodo-3-methylbenzoic acid (hydrolysis product) |

| Storage | 2-8°C, Light Sensitive (Amber vials required) |

Commercial Availability Landscape

While commercially available, Ethyl 2-iodo-3-methylbenzoate is classified as a Tier 2 Fine Chemical —meaning it is often "Make-to-Order" rather than "In-Stock" at bulk scales (>1kg).

Primary Sourcing Channels

Researchers should prioritize suppliers based on the required scale.

| Scale | Recommended Vendor Type | Typical Lead Time | Purity Expectation |

| Discovery (<10g) | Catalog Houses (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich) | 1–2 Weeks | >97% (NMR) |

| Process Dev (100g–1kg) | CROs / Fine Chemical Specialists (e.g., Fluorochem, Apollo Scientific) | 3–6 Weeks | >98% (GC/HPLC) |

| Pilot (>5kg) | Custom Synthesis Manufacturers (China/India based) | 8–12 Weeks | >99% (Strict Specs) |

Sourcing Risk Assessment

-

Supply Chain Volatility: The immediate precursor, 2-iodo-3-methylbenzoic acid (CAS 108078-14-4), is more widely available than the ester.

-

Cost-Benefit: For requirements >500g, internal synthesis via esterification of the acid is often 40-60% more cost-effective than purchasing the pre-made ester, provided internal capacity exists.

Synthetic Contingencies (The "Make" Strategy)

When commercial stock is unavailable or lead times are prohibitive, two robust synthetic routes are recommended. The choice depends on precursor availability.

Decision Matrix: Synthesis Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on precursor inventory.

Protocol A: Acid Esterification (Preferred)

Precursor: 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) Mechanism: Fischer Esterification or Acid Chloride activation.

Methodology (Fischer):

-

Charge: Dissolve 2-iodo-3-methylbenzoic acid (1.0 equiv) in absolute Ethanol (10 vol).

-

Catalyst: Add conc. H₂SO₄ (0.5 equiv) dropwise.

-

Reflux: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC/HPLC for disappearance of acid.

-

Workup: Concentrate ethanol. Dilute residue with EtOAc. Wash with sat.[1] NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sandmeyer Reaction (Alternative)

Precursor: Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7) Mechanism: Diazotization followed by Iodination. This route is critical if the iodo-acid is unavailable.

Step-by-Step Protocol:

-

Diazotization (0°C):

-

Dissolve Ethyl 2-amino-3-methylbenzoate (10 mmol) in 6M HCl (30 mL).

-

Cool to 0–5°C in an ice/salt bath. Critical: Do not exceed 5°C to prevent diazonium decomposition.

-

Add NaNO₂ (1.2 equiv) as a 2.5M aqueous solution dropwise. Stir for 30 min.

-

Validation: Solution should turn clear/pale yellow.[2] Starch-iodide paper should turn blue immediately (excess nitrite).

-

-

Iodination (Sandmeyer Step):

-

Dissolve KI (Potassium Iodide, 2.0 equiv) in water (10 mL).

-

Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

-

Observation: Significant gas evolution (N₂) and formation of a dark oil (iodine liberation).

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

-

Purification:

-

Purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

-

Note: The product is an oil; avoid high-vacuum drying for extended periods if volatility is suspected.

-

Quality Control & Characterization

To ensure the integrity of the material for downstream coupling reactions, the following QC metrics must be met.

Analytical Standards

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | ≥ 98.0% (Area %) | Critical for Pd-catalyzed coupling to prevent catalyst poisoning. |

| ¹H NMR | Consistent structure | Confirm ethyl group and ortho-methyl placement. |

| Appearance | Pale yellow liquid/solid | Dark color indicates free iodine contamination (rewash with thiosulfate). |

NMR Interpretation Guide

-

Aromatic Region: Three protons (multiplets).[1]

-

Ortho-Methyl: Singlet approx. δ 2.4–2.5 ppm.

-

Ethyl Ester: Quartet approx. δ 4.3 ppm (2H), Triplet approx. δ 1.3 ppm (3H).

-

Diagnostic: The shift of the methyl group is distinct due to the shielding/deshielding effect of the adjacent Iodine and Ester groups.

References

-

PubChem. (2023). Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7).[4] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[5] Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

-

Krasnokutskaya, E. A., et al. (2007).[6] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds". Synthesis, 81-84.[6] (Supporting protocol for Sandmeyer efficiency).

Sources

- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-iodo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, disposal, and synthetic applications of Ethyl 2-iodo-3-methylbenzoate (CAS RN: 852050-86-3). As a substituted aryl iodide, this compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. This document is intended to equip researchers with the necessary knowledge to handle this reagent responsibly and effectively in a laboratory setting.

Section 1: Chemical and Physical Properties

Table 1: Physicochemical Properties of Ethyl 2-iodo-3-methylbenzoate and Related Compounds

| Property | Ethyl 2-iodo-3-methylbenzoate | Ethyl 2-methylbenzoate | Ethyl 3-methylbenzoate | Ethyl Benzoate |

| CAS Number | 852050-86-3[1] | 87-24-1[2] | 120-33-2 | 93-89-0 |

| Molecular Formula | C₁₀H₁₁IO₂[1] | C₁₀H₁₂O₂[2] | C₁₀H₁₂O₂ | C₉H₁₀O₂ |

| Molecular Weight | 290.1 g/mol [1] | 164.20 g/mol [3] | 164.20 g/mol [3] | 150.17 g/mol |

| Appearance | Yellow to colorless oil[1] | - | Colorless to light yellow liquid[4] | Colorless liquid |

| Boiling Point | Not available | 227 °C @ 760 mm Hg[2] | 110 °C @ 20 mmHg[4] | 211-213 °C |

| Melting Point | Not available | - | - | -34 °C |

| Density | Not available | 1.035-1.037 g/cm³ @ 20 °C[2] | 1.03 g/mL @ 25 °C[4] | 1.050 g/cm³ |

| Solubility | Not available | Water: 233.3 mg/L @ 25 °C (est.)[2] | Water: 233.3 mg/L @ 25 °C (est.) | Miscible with most organic solvents, almost insoluble in water. |

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of a specific SDS, the hazard assessment for Ethyl 2-iodo-3-methylbenzoate is based on data from structurally related compounds, such as other iodinated aromatics and benzoate esters.

Expected Hazards:

-

Skin and Eye Irritation: Similar to other benzoate esters, this compound is likely to be an irritant to the skin and eyes.[5]

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.

-

Toxicity of Iodinated Compounds: Iodinated aromatic compounds can have varying degrees of toxicity, and some studies have associated them with potential genotoxic and cytotoxic effects, particularly when they form as disinfection byproducts in water.[6] However, the toxicological profile of this specific compound has not been extensively studied.

-

Reactivity: Aryl iodides are generally stable but can be reactive under certain conditions, especially in the presence of catalysts and heat.

Studies on substituted aromatic compounds suggest that their toxicity can be influenced by the nature and position of the substituents.[7] Research on iodinated aromatic carbonates, carbamates, and esters has shown that toxicity can be influenced by the alkyl portion of the molecule.[8]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

-

Eye Protection: Chemical safety goggles or a face shield should always be worn when handling the compound.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against accidental splashes.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors. If there is a risk of aerosolization and a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[10]

Storage

Proper storage is crucial for maintaining the stability and purity of Ethyl 2-iodo-3-methylbenzoate.

-

Container: The compound should be stored in a tightly sealed, airtight container, preferably the original supplier bottle.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.

-

Temperature: Store at room temperature (20 to 22 °C) in a dry, well-ventilated area.[1]

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Section 4: Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.

-

Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel.

For large spills, evacuate the area and contact emergency services.

Section 5: Disposal

All waste containing Ethyl 2-iodo-3-methylbenzoate must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

-

Halogenated Waste Stream: As a halogenated organic compound, it should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.

-

Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.

Section 6: Application in Synthetic Chemistry: Suzuki-Miyaura Coupling

Ethyl 2-iodo-3-methylbenzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[13] The iodine atom serves as an efficient leaving group in the oxidative addition step of the catalytic cycle.[13]

Representative Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

Reaction Scheme:

Materials:

-

Ethyl 2-iodo-3-methylbenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (or another suitable solvent system)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine Ethyl 2-iodo-3-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent.

-

Addition of Solvent and Catalyst: Add toluene (5 mL) and water (1 mL) to the Schlenk flask containing the reagents. Then, add the prepared catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired biaryl product.

Section 7: Conclusion

Ethyl 2-iodo-3-methylbenzoate is a versatile reagent in organic synthesis. While it presents manageable hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide provides a framework for its safe handling, storage, and use, emphasizing the importance of a proactive safety culture in the research environment. Researchers should always consult available safety data for analogous compounds and exercise caution, especially given the lack of a comprehensive, specific SDS for this particular compound.

References

-

Hoffman Fine Chemicals. CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate | MFCD12923260. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]

-

UCLA Chemistry and Biochemistry. Standard Operating Procedure for Palladium. [Link]

-

Journal of Medicinal Chemistry. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

-

Impala Platinum Limited. PLATINUM METALS REFINERY - SAFETY DATA SHEET. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

-

ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

-

SciELO Brasil. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]

-

ResearchGate. Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. [Link]

-

Harvard University. The Suzuki Reaction. [Link]

-

ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

National Institutes of Health. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

-

RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

Centers for Disease Control and Prevention. Triorthocresyl phosphate - IDLH. [Link]

-

MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

PubChem. Methyl 2-iodo-3-methylbenzoate. [Link]

-

ResearchGate. Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubChem. Ethyl m-toluate. [Link]

-

PubChem. Ethyl 2-methylbenzoate. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 3. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]

- 5. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Application Note: Protocol for Sonogashira Coupling with Ethyl 2-iodo-3-methylbenzoate

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the Sonogashira cross-coupling of Ethyl 2-iodo-3-methylbenzoate with terminal alkynes.

The Challenge: Steric Congestion

The target substrate presents a classic "ortho-effect" challenge. The reactive site (C2-Iodine) is sandwiched between two non-hydrogen substituents:

-

C1-Ester (COOEt): Provides moderate electron-withdrawing activation but significant steric bulk.

-

C3-Methyl (Me): Provides electron-donating character and, crucially, steric occlusion of the palladium insertion site.

While aryl iodides are typically highly reactive, this specific 1,2,3-trisubstitution pattern hinders the Oxidative Addition step of the catalytic cycle. Standard room-temperature protocols often result in sluggish conversion or stalled reactions. Furthermore, the presence of the ester moiety requires anhydrous conditions to prevent hydrolysis to the carboxylic acid (2-iodo-3-methylbenzoic acid), which can poison the catalyst via carboxylate coordination.

Downstream Utility

Successful coupling of this substrate is a critical gateway to Isocoumarins and Isoquinolines . The resulting ortho-alkynyl benzoate can undergo electrophilic cyclization (e.g., with ICl or Lewis acids) to form valuable polycyclic pharmacophores.

Strategic Considerations

Catalyst Selection[1]

-

Baseline: Pd(PPh3)2Cl2 is the workhorse catalyst. It is robust and air-stable. However, the bulky triphenylphosphine ligands can sometimes struggle to access the crowded C-I bond.

-

High-Performance: Pd(dppf)Cl2 or Buchwald-type precatalysts (e.g., XPhos-Pd-G2) are recommended if the alkyne partner is also bulky or electron-deficient. The bidentate dppf ligand forces a wider bite angle, potentially facilitating the reductive elimination step in crowded systems.

Base & Solvent System[1][2][3][4][5]

-

Base: Triethylamine (Et3N) or Diethylamine (Et2NH) are preferred. They serve as both the base and co-solvent.

-

Solvent: For this hindered substrate, THF or DMF is superior to pure amine. A polar aprotic solvent helps stabilize the polar transition states and allows for higher reaction temperatures (60–80°C) required to overcome the steric barrier.

Mechanistic Pathway (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash during the oxidative addition phase.

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step due to the C1/C3 substituents.

Experimental Protocol

Method A: Robust Conditions (Recommended Starting Point)

Scale: 1.0 mmol Target Temperature: 60°C

Reagents

| Component | Equiv. | Amount | Role |

| Ethyl 2-iodo-3-methylbenzoate | 1.0 | 290 mg | Substrate |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | 1.2 mmol | Coupling Partner |

| Pd(PPh3)2Cl2 | 0.03 | 21 mg (3 mol%) | Catalyst |

| CuI (Copper(I) Iodide) | 0.02 | 3.8 mg (2 mol%) | Co-catalyst |

| Triethylamine (Et3N) | 3.0 | 0.42 mL | Base |

| THF (Anhydrous) | - | 5.0 mL | Solvent |

Step-by-Step Workflow

-

Preparation of Glassware:

-

Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of dry nitrogen or argon.

-

-

Reagent Loading (Solids):

-

Charge the vial with Ethyl 2-iodo-3-methylbenzoate (290 mg), Pd(PPh3)2Cl2 (21 mg), and CuI (3.8 mg).

-

Critical: CuI is light and air-sensitive. Add it last or use a glovebox if available. If using air-exposed CuI, ensure it is off-white/tan, not green/black.

-

-

Degassing (The "Sparging" Technique):

-

Seal the vial with a septum.

-

Evacuate and backfill with Nitrogen (3 cycles).

-

Add anhydrous THF (5 mL) and Triethylamine (0.42 mL) via syringe.

-

Sparging: Insert a long needle connected to the N2 line directly into the solution. Insert a short vent needle. Bubble gas vigorously for 5–10 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne, a major side reaction.

-

-

Alkyne Addition:

-

Add the Terminal Alkyne (1.2 mmol) dropwise via syringe under N2 flow.

-

-

Reaction:

-

Seal the vessel tightly (replace septum with a screw cap if using a pressure vial).

-

Heat to 60°C in an oil block.

-

Stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

-

Visual Check: The reaction usually turns from yellow to dark brown/black as Pd(0) colloids eventually form.

-

-

Workup:

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Steric bulk preventing Oxidative Addition. | Increase Temp to 80°C. Switch solvent to DMF. Switch catalyst to Pd(dppf)Cl2 . |

| Homocoupling (Alkyne Dimer) | Oxygen presence in the system. | Improve degassing (freeze-pump-thaw). Add alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide. |

| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Ligand is dissociating too fast. Add excess PPh3 (10 mol%) or switch to a more stable catalyst like Pd(PPh3)4. |

| Ester Hydrolysis | Wet solvent/base. | Ensure THF/Et3N are dried over molecular sieves. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical degassing step to prevent homocoupling.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature.

-

Gassman, P. G., & Amick, D. R. (1978).[4] Synthesis of Ethyl 4-amino-3-methylbenzoate (Analogous hindered benzoate preparation). Journal of the American Chemical Society, 100, 7611.[4]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 2-Iodo-3-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 2-Iodo-3-Methylbenzoate in Modern Synthesis

Ethyl 2-iodo-3-methylbenzoate is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The presence of the sterically demanding ortho-iodo and meta-methyl substituents presents unique challenges and opportunities in catalysis, necessitating carefully optimized reaction protocols. This guide provides detailed application notes and field-proven protocols for several key palladium-catalyzed transformations utilizing this versatile substrate. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the choice of catalysts, ligands, bases, and solvents, thereby empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organoboron species with an organic halide.[1] For a sterically hindered substrate like ethyl 2-iodo-3-methylbenzoate, overcoming the steric hindrance around the palladium center is critical for efficient catalytic turnover.

Scientific Principles and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of ethyl 2-iodo-3-methylbenzoate to form a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the organoboron reagent.[2] For sterically hindered substrates, the choice of a bulky, electron-rich ligand is crucial to promote this step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[2]

Bulky phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate both the oxidative addition and reductive elimination steps for sterically demanding substrates.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

This protocol is adapted from established procedures for sterically hindered aryl iodides.

Materials:

-

Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add ethyl 2-iodo-3-methylbenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | A bulky, electron-rich phosphine ligand (SPhos) is essential to promote the oxidative addition and reductive elimination steps for the sterically hindered substrate. |

| Base | K₃PO₄ | A moderately strong base is required to activate the boronic acid for transmetalation without promoting hydrolysis of the ester functionality. |

| Solvent | Toluene/Water | A biphasic solvent system is often effective for Suzuki couplings, with the aqueous phase facilitating the action of the inorganic base. |

| Temperature | 100 °C | Elevated temperature is necessary to overcome the activation energy barrier associated with the sterically hindered substrate. |

Heck-Mizoroki Reaction: Alkenylation of the Aryl Core

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[3] For a substrate like ethyl 2-iodo-3-methylbenzoate, careful selection of reaction conditions is necessary to ensure high yields and selectivity.

Scientific Principles and Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving:[3]

-

Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the alkene product and a palladium-hydride species. This step typically favors the formation of the more thermodynamically stable E-isomer.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

For electron-deficient alkenes like acrylates, the arylation typically occurs at the β-position.[4] The choice of base is critical for regenerating the active catalyst.

Diagram 2: Heck-Mizoroki Catalytic Cycle

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Detailed Protocol: Heck Reaction of Ethyl 2-iodo-3-methylbenzoate with Ethyl Acrylate

This protocol is based on general procedures for the Heck reaction of aryl iodides with electron-deficient alkenes.

Materials:

-

Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

-

Ethyl acrylate (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

-

Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF, followed by ethyl 2-iodo-3-methylbenzoate, ethyl acrylate, and triethylamine.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield the substituted cinnamate derivative.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A phosphine ligand is often beneficial for stabilizing the palladium catalyst, and the sterically demanding P(o-tol)₃ can be effective for hindered substrates. |

| Base | Triethylamine | An organic amine base is commonly used to neutralize the HI generated during the catalytic cycle. |

| Solvent | DMF | A polar aprotic solvent like DMF is a good choice for Heck reactions, as it can solubilize the reactants and the palladium catalyst. |

| Temperature | 100-120 °C | Higher temperatures are generally required to facilitate the reaction of the sterically hindered aryl iodide. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.

Scientific Principles and Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles:[5]

-

Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex. An amine base is used to deprotonate the alkyne.

For sterically hindered substrates, ensuring efficient transmetalation is key. The choice of the palladium ligand and reaction conditions can significantly impact the yield.

Diagram 3: Sonogashira Catalytic Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of aryl iodides.

Materials:

-

Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk tube, add ethyl 2-iodo-3-methylbenzoate, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature and filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the coupled product.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | The combination of a palladium catalyst and a copper(I) co-catalyst is the classic system for Sonogashira couplings. |

| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |

| Solvent | THF | A common solvent that dissolves the reactants and catalysts well. |

| Temperature | 60-70 °C | Mild heating is often sufficient for the coupling of reactive aryl iodides. |

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[7] For a sterically hindered substrate, the choice of a highly active catalyst system is paramount.

Scientific Principles and Mechanistic Insights

The catalytic cycle involves:[7]

-

Oxidative Addition: Pd(0) adds to the aryl iodide.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The use of bulky, electron-rich phosphine ligands is critical for promoting the reductive elimination of the sterically demanding products. Strong, non-nucleophilic bases are required for the deprotonation of the amine.

Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 2-iodo-3-methylbenzoate with Aniline

This protocol is based on modern methods for the amination of challenging aryl halides.

Materials:

-

Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Toluene, anhydrous (5 mL)

Procedure:

-